

# In Vitro ADME Profiling of Oxolane-Based Therapeutics: A Comparative Guide

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## Compound of Interest

**Compound Name:** *Methyl[(oxolan-3-yl)methyl]amine hydrochloride*

**CAS No.:** *2007919-41-5*

**Cat. No.:** *B1531576*

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## Executive Summary: The Oxolane Advantage

The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry, prized for its ability to enhance aqueous solubility through hydrogen bond acceptance while maintaining a lipophilic profile suitable for membrane permeability.

This guide compares the ADME performance of Mono-oxolane scaffolds (e.g., Amprenavir) versus Bis-oxolane scaffolds (e.g., Darunavir). While the Bis-THF moiety is often cited for its superior pharmacodynamic binding (backbone hydrogen bonding), its influence on pharmacokinetic parameters—specifically metabolic stability and intestinal permeability—is equally profound.

## Key Comparative Metrics

Feature	Mono-Oxolane (e.g., Amprenavir)	Bis-Oxolane (e.g., Darunavir)	ADME Impact
LogP (Lipophilicity)	Higher (typically)	Lower (more polar surface area)	Bis-THF improves solubility but may limit passive diffusion without optimization.
Metabolic Liability	Moderate	Low to Moderate	The stereochemically dense Bis-THF ring is often more resistant to CYP-mediated oxidation than a simple aliphatic ether.
P-gp Efflux	High Substrate Potential	High Substrate Potential	Both scaffolds often require P-gp inhibition (boosting) to achieve therapeutic CNS/intracellular levels.

## Metabolic Stability & Biotransformation

A critical liability of the oxolane ring is oxidative metabolism at the

-carbon (relative to the ether oxygen). This section details the mechanism and the comparative stability of the scaffolds.

### The Metabolic "Soft Spot"

Cytochrome P450 enzymes (primarily CYP3A4) can target the oxolane ring. The mechanism involves hydrogen abstraction at the carbon adjacent to the oxygen, leading to a transient hemiacetal which spontaneously ring-opens.

Comparative Insight:

- Mono-THF: The

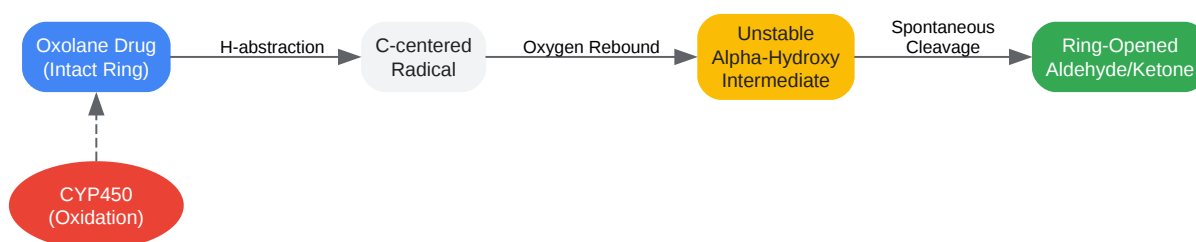
-carbons are sterically accessible. If the ring is not substituted, it is a high-clearance soft spot.

- Bis-THF: The fused bicyclic nature and specific stereochemistry (e.g., 3R,3aS,6aR) create a compact, sterically hindered motif. This steric bulk protects the ether

-carbons from the heme iron of CYP enzymes, effectively "hardening" the metabolic soft spot compared to the mono-THF or acyclic ethers.

## Visualization: Oxolane Ring Oxidation Pathway

The following diagram illustrates the oxidative liability of the oxolane moiety and the subsequent ring-opening cascade.



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Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the oxolane moiety.

## Experimental Protocols: Validating the Profile

To objectively compare oxolane-based candidates, the following self-validating experimental workflows are required.

### Protocol: Metabolic Stability & Metabolite ID

Objective: Determine Intrinsic Clearance (

) and identify if the oxolane ring is the primary site of metabolism.

Reagents:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
- NADPH Regenerating System.
- Test Compounds (1  $\mu$ M final concentration).
- Positive Control: Midazolam (CYP3A4 probe) or Verapamil.

#### Workflow:

- Incubation: Mix HLM (0.5 mg/mL final), buffer (pH 7.4), and test compound. Pre-incubate at 37°C for 5 min.
- Initiation: Add NADPH to start the reaction.
- Sampling: Aliquot at  
  
min into ice-cold acetonitrile (quench).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Metabolite ID (Critical Step):
  - Perform a neutral loss scan focusing on the mass shift of +16 Da (Hydroxylation) and +14 Da (Oxidation to ketone) or +32 Da (Ring opening to acid).
  - Validation: If the Bis-THF moiety is stable, the primary metabolites should be found on peripheral groups (e.g., aniline hydroxylation in Darunavir) rather than the ring system itself.

## Protocol: Bidirectional Caco-2 Permeability

Objective: Assess if the polar oxygen atoms in the oxolane ring recruit P-glycoprotein (P-gp) efflux, a common issue for this class.

#### Workflow:

- Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts.

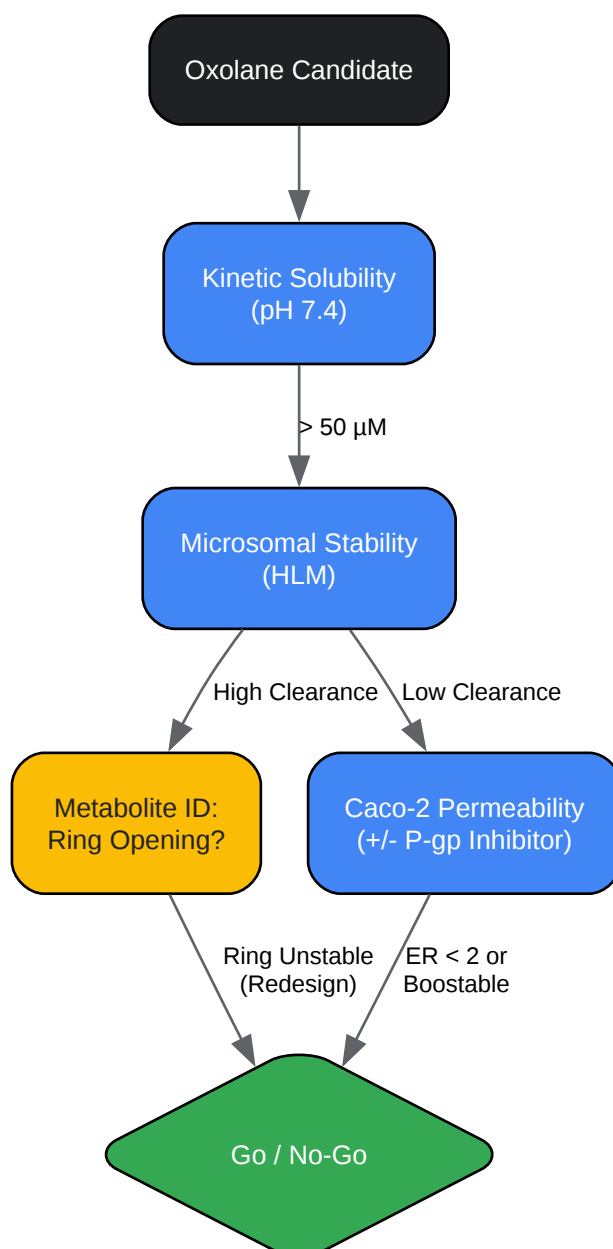
- Dosing:
  - Apical to Basolateral (A-B): Mimics absorption.
  - Basolateral to Apical (B-A): Mimics efflux.
- Inhibitor Check: Co-incubate with Zosuquidar or Verapamil (P-gp inhibitors).
- Calculation:

Interpretation:

- $ER < 2$ : Passive diffusion dominates (Ideal).
- $ER > 2$ : Active efflux.
- Observation: Bis-THF drugs often show high ER values ( $>10$ ), necessitating the co-administration of boosters (e.g., Ritonavir) to inhibit efflux transporters in vivo.

## Visualization: ADME Screening Funnel

This diagram outlines the decision logic for advancing an oxolane lead based on in vitro data.



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Figure 2: Sequential ADME screening workflow for oxolane-containing drug candidates.

## Comparative Data Summary

The following table synthesizes literature data comparing the physicochemical and ADME properties of representative agents.

Property	Amprenavir (Mono-THF)	Darunavir (Bis-THF)	Interpretation
Molecular Weight	505.6 Da	547.7 Da	Bis-THF adds slight bulk but remains within Lipinski rules.
LogP (Exp)	~2.5	~1.8	Bis-THF lowers lipophilicity, improving aqueous solubility.
Protein Binding	~90%	~95%	Both exhibit high binding to Alpha-1-acid glycoprotein (AAG).
Caco-2 Permeability	Low (Efflux substrate)	Low (Efflux substrate)	The moiety does not solve the efflux problem; both require boosting.
CYP3A4 Stability	Substrate (Oxidation)	Substrate (Oxidation)	While both are substrates, the Bis-THF ring itself is more robust against cleavage than the Mono-THF ring.

Expert Insight: The transition to Bis-THF was driven by potency (binding affinity), but the ADME penalty (increased complexity, efflux liability) was managed by the concurrent development of pharmacokinetic boosters (Ritonavir/Cobicistat). This proves that an oxolane moiety with suboptimal intrinsic ADME can still be viable if the metabolic pathway is well-characterized and manageable.

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